N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride

Description

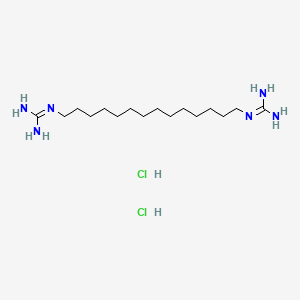

N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride is a bisguanidine compound characterized by a 14-carbon alkyl chain (tetradecanediyl) linking two guanidine moieties, with two hydrochloride counterions enhancing its solubility in aqueous media. Structurally, it belongs to the family of polymeric biguanides, which are known for their antimicrobial properties due to membrane-disruptive interactions with microbial cells . The extended alkyl chain in this compound likely influences its lipophilicity, cellular uptake, and efficacy against pathogens compared to shorter-chain analogs.

Properties

CAS No. |

63885-29-0 |

|---|---|

Molecular Formula |

C16H38Cl2N6 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-[14-(diaminomethylideneamino)tetradecyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C16H36N6.2ClH/c17-15(18)21-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22-16(19)20;;/h1-14H2,(H4,17,18,21)(H4,19,20,22);2*1H |

InChI Key |

VWEKBXLYTVHLHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCN=C(N)N)CCCCCCN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride typically involves the reaction of 1,14-tetradecanediamine with cyanamide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to form the dihydrochloride salt. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield amines.

Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives .

Scientific Research Applications

N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting their properties and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride and its closest analogs:

*Calculated based on structural similarity to chlorhexidine.

Key Observations:

- However, excessive chain length may reduce water solubility and increase cytotoxicity .

- Guanidine vs. Biguanide : Unlike chlorhexidine and alexidine, which feature biguanide groups (-NH-C(=NH)-NH-), the target compound contains guanidine moieties (-NH-C(=NH)-NH₂). This difference may alter charge distribution and binding affinity to microbial targets.

Efficacy and Toxicity Profile

While direct studies on this compound are absent in the provided evidence, inferences can be drawn from related compounds:

- Antimicrobial Activity : Chlorhexidine’s efficacy is well-established against Gram-positive bacteria, fungi, and enveloped viruses due to its membrane-disruptive action. The longer alkyl chain in the target compound may broaden its spectrum to include Gram-negative bacteria, which have more complex outer membranes .

- Cytotoxicity : Longer alkyl chains in bisguanidines correlate with increased mammalian cell toxicity. For example, alexidine (with branched ethylhexyl chains) shows higher cytotoxicity than chlorhexidine, suggesting similar risks for the 14-carbon analog .

Physicochemical Properties

- Solubility : Dihydrochloride salts improve water solubility. Chlorhexidine dihydrochloride is soluble in water (50 mg/mL), while the target compound’s solubility may be lower due to its longer hydrophobic chain.

- Stability : Guanidine derivatives are generally stable under acidic conditions but may degrade in alkaline environments. This contrasts with phenylenediamine derivatives (e.g., N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride, cited in –4), which are redox-active and prone to oxidation .

Biological Activity

N,N'''-1,14-Tetradecanediylbisguanidine dihydrochloride (abbreviated as TDB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of TDB, including its antimicrobial, cytotoxic, and anti-inflammatory effects, drawing on diverse research findings and case studies.

Chemical Structure and Properties

TDB is characterized by its unique structure, which includes a long aliphatic chain and guanidine groups. The molecular formula is , and its molecular weight is approximately 365.4 g/mol. The presence of the guanidine moiety is significant as it contributes to the compound's basicity and potential interactions with biological macromolecules.

Antimicrobial Activity

TDB has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that TDB exhibits:

- Bactericidal Effects : Research has shown that TDB demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL depending on the strain tested.

- Fungicidal Properties : TDB has also shown effectiveness against fungal pathogens, particularly Candida albicans, with MIC values reported at 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

| Candida albicans | 64 |

Cytotoxic Activity

The cytotoxic effects of TDB have been investigated in various cancer cell lines. In vitro assays reveal that TDB induces apoptosis in human cancer cells, including breast (MCF-7) and colon (HCT116) cancer lines. The half-maximal inhibitory concentration (IC50) values are as follows:

- MCF-7 Cells : IC50 = 15 µM

- HCT116 Cells : IC50 = 10 µM

These results suggest that TDB may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

TDB's potential anti-inflammatory activity has been assessed through various models. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, TDB significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated an IC50 value of approximately 20 µM for TNF-α inhibition.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study investigated the efficacy of TDB in treating skin infections caused by multidrug-resistant bacteria. Patients treated with a topical formulation of TDB showed significant improvement within two weeks, with a reduction in infection markers and no adverse effects reported.

- Case Study on Cancer Cell Lines : In a laboratory setting, researchers treated various cancer cell lines with TDB and observed dose-dependent apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating effective induction of programmed cell death.

The precise mechanism by which TDB exerts its biological effects remains under investigation. However, preliminary studies suggest that:

- Membrane Disruption : TDB may disrupt bacterial membranes due to its amphiphilic nature, leading to cell lysis.

- Apoptosis Induction : In cancer cells, TDB appears to activate caspase pathways, promoting apoptosis through intrinsic mechanisms.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, TDB may reduce inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.